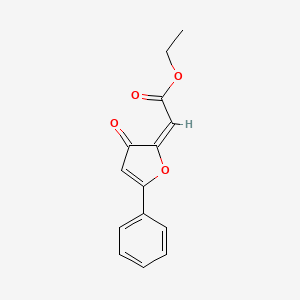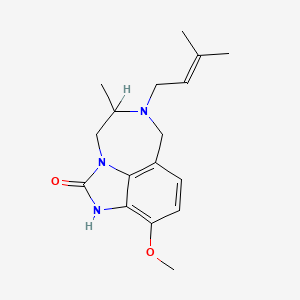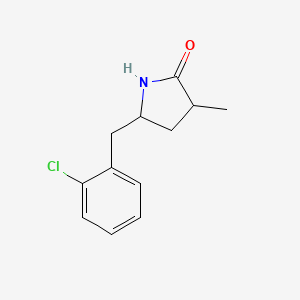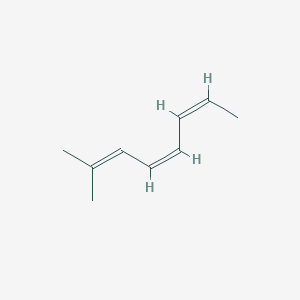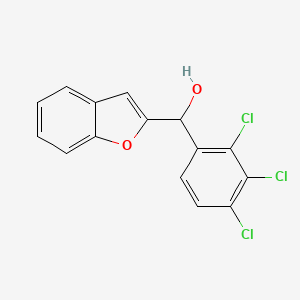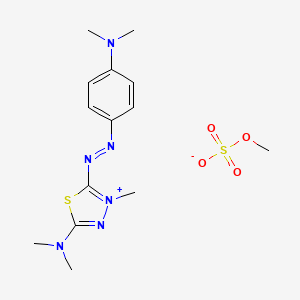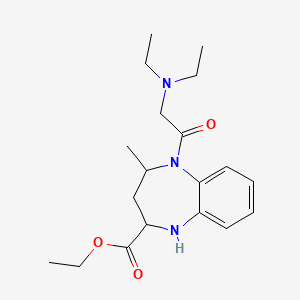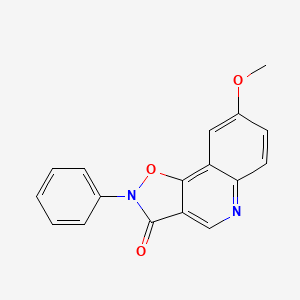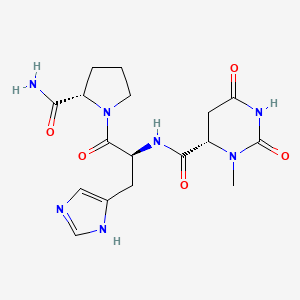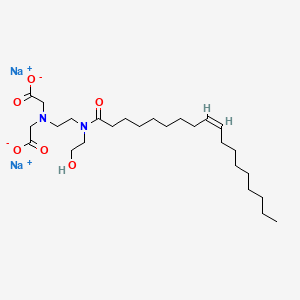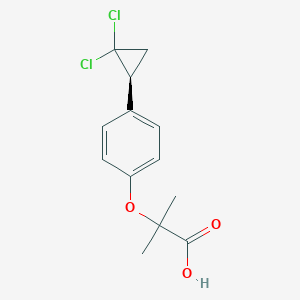
Ciprofibrate, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprofibrate, (S)- is a fibrate compound primarily used as a lipid-lowering agent. It belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Ciprofibrate was developed to treat hyperlipidemia by reducing elevated levels of lipids in the blood. It was patented in 1972 and approved for medical use in 1985 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ciprofibrate involves several steps, starting from styrene as the initial material. The process includes cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis. The acylation step uses fatty acyl chloride, which increases steric hindrance and reduces the reaction activity of acyl chloride, leading to a higher yield and purity of the product . Urea peroxide is used as an oxidant in the Baeyer-Villiger oxidation, and acetic acid is used instead of acetic anhydride to create milder reaction conditions .
Industrial Production Methods
In industrial settings, ciprofibrate is synthesized using acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester as a raw material. The compound is obtained through alcoholysis, alkylation, and alkaline hydrolysis processes. This method is advantageous due to the inexpensive and easily accessible raw materials, mild reaction conditions, and the ability to recycle solvents, reducing environmental pollution .
Chemical Reactions Analysis
Types of Reactions
Ciprofibrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Urea peroxide is used as an oxidant in the Baeyer-Villiger oxidation step.
Reduction: Palladium on charcoal is used as a catalyst for the reduction of nitro groups to amines.
Substitution: Chloroform and acetone are used in the substitution reactions to introduce the cyclopropyl group.
Major Products Formed
The major product formed from these reactions is 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, which is the active form of ciprofibrate .
Scientific Research Applications
Ciprofibrate has a wide range of scientific research applications, including:
Mechanism of Action
Ciprofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the increased expression of genes involved in lipid metabolism, resulting in the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels . The molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .
Comparison with Similar Compounds
Ciprofibrate is compared with other fibrates such as fenofibrate and gemfibrozil. While all fibrates share a similar mechanism of action by activating PPARα, ciprofibrate is unique in its chemical structure and potency. Studies have shown that ciprofibrate is more effective in increasing HDL cholesterol levels compared to fenofibrate . Other similar compounds include bezafibrate and clofibrate, which also belong to the phenoxyisobutyric acid derivatives .
Conclusion
Ciprofibrate, (S)- is a significant compound in the field of lipid-lowering agents. Its unique chemical structure, effective synthesis methods, and wide range of applications make it a valuable compound for scientific research and medical use. Its mechanism of action and comparison with similar compounds highlight its importance in treating hyperlipidemia and related metabolic disorders.
Properties
CAS No. |
135133-48-1 |
|---|---|
Molecular Formula |
C13H14Cl2O3 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
2-[4-[(1S)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
KPSRODZRAIWAKH-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)[C@@H]2CC2(Cl)Cl |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


